molecular formula C9H9BrF3NO2S B1604456 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide CAS No. 951884-79-0

3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1604456
CAS No.: 951884-79-0
M. Wt: 332.14 g/mol
InChI Key: YOAJDJLFFZNDGD-UHFFFAOYSA-N
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Description

“3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides . It is commonly used in medical, environmental, and industrial research due to its unique properties.


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, sulfonamides like “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” are typically synthesized by the amidation reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Photodynamic Therapy (PDT) Applications : A study detailed the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which exhibited high singlet oxygen quantum yield. Such properties make them promising as Type II photosensitizers for cancer treatment in PDT, highlighting their significance in medical research for developing therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Medical and Pharmacological Applications

  • Anti-inflammatory and Antimicrobial Agents : Research into pyrazolyl benzenesulfonamide derivatives demonstrated anti-inflammatory activity, with some compounds exceeding the efficacy of indomethacin, a standard drug. Additionally, these compounds showed superior gastrointestinal safety profiles and exhibited antibacterial activity against E. coli and S. aureus, underscoring their potential in pharmaceutical development (Bekhit et al., 2008).

Chemical Reactions and Methodologies

  • Catalyst-Free Bromoamidation : A catalyst-free and metal-free bromoamidation method for unactivated olefins was developed using 4-(trifluoromethyl)benzenesulfonamide. This process is significant for synthesizing bromoamidated products efficiently, showcasing the utility of benzenesulfonamide derivatives in facilitating chemical transformations (Yu, Chen, Cheng, & Yeung, 2015).

Safety and Hazards

While specific safety and hazard information for “3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide” was not found, similar compounds like “3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride” are known to cause severe skin burns and eye damage .

Properties

IUPAC Name

3-bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2S/c1-2-14-17(15,16)8-4-6(9(11,12)13)3-7(10)5-8/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOAJDJLFFZNDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650513
Record name 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951884-79-0
Record name 3-Bromo-N-ethyl-5-(trifluoromethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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